![molecular formula C8H11N3O2S B14789075 2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14789075.png)
2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide is a compound that belongs to the class of organic compounds known as aminothiazoles. Aminothiazoles are heterocyclic compounds containing a thiazole ring substituted with an amino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide typically involves the reaction of 2-aminothiazole with appropriate acylating agents. One common method is the acylation of 2-aminothiazole with ethyl cyanoacetate under basic conditions, followed by cyclization to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production .
化学反応の分析
Types of Reactions
2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring[][3].
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions[][3].
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives[3][3].
科学的研究の応用
2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound inhibits key enzymes involved in cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspases . The exact molecular pathways can vary depending on the specific cancer type and cellular context.
類似化合物との比較
Similar Compounds
2-aminothiazole: The parent compound with a simpler structure.
2-amino-4-methylthiazole: A derivative with a methyl group at the 4-position.
2-amino-5-chlorothiazole: A derivative with a chlorine atom at the 5-position.
Uniqueness
2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cancer cell growth more effectively than some of its analogs makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C8H11N3O2S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC名 |
2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C8H11N3O2S/c1-5(9)7(13)11-4-6(12)8-10-2-3-14-8/h2-3,5H,4,9H2,1H3,(H,11,13) |
InChIキー |
VCZWCMUKNFTHIA-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCC(=O)C1=NC=CS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



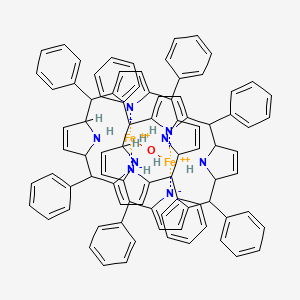
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid](/img/structure/B14789001.png)
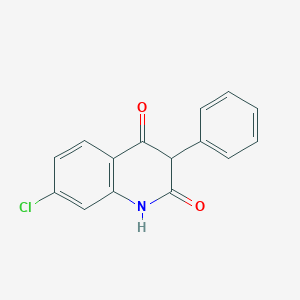
![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)
![11,19,21-trihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B14789016.png)
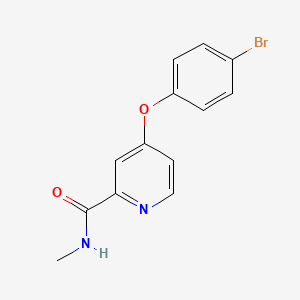
![7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one](/img/structure/B14789028.png)

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate](/img/structure/B14789042.png)
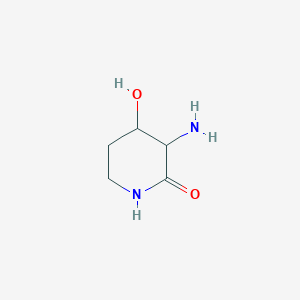
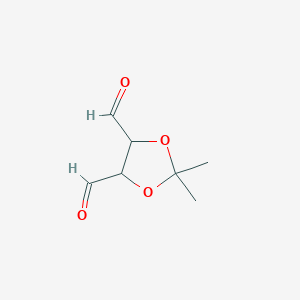
![Pyrano[3,2-c][2]benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1)](/img/structure/B14789061.png)
![2-amino-N-ethyl-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14789077.png)
